4-Hydroxy Nisoldipine-d6 4-Hydroxy Nisoldipine-d6
Brand Name: Vulcanchem
CAS No.: 1189945-12-7
VCID: VC0020901
InChI: InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula: C20H24N2O7
Molecular Weight: 410.456

4-Hydroxy Nisoldipine-d6

CAS No.: 1189945-12-7

Cat. No.: VC0020901

Molecular Formula: C20H24N2O7

Molecular Weight: 410.456

* For research use only. Not for human or veterinary use.

4-Hydroxy Nisoldipine-d6 - 1189945-12-7

Specification

CAS No. 1189945-12-7
Molecular Formula C20H24N2O7
Molecular Weight 410.456
IUPAC Name 3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3
Standard InChI Key MOZPKZYMNVFLSU-LIJFRPJRSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Hydroxy Nisoldipine-d6 is a deuterium-labeled derivative of 4-Hydroxy Nisoldipine, which belongs to the dihydropyridine class of calcium channel blockers. The compound features deuterium atoms that replace six hydrogen atoms in the original structure, altering its physicochemical properties while maintaining similar pharmacological activity . The specific CAS number for 4-Hydroxy Nisoldipine-d6 is 1189945-12-7, distinguishing it from the non-deuterated form which has the CAS number 106685-70-5 .

Physicochemical Properties

The molecular formula of 4-Hydroxy Nisoldipine-d6 can be derived from its non-deuterated counterpart (C₂₀H₂₄N₂O₇) by replacing six hydrogen atoms with deuterium, resulting in C₂₀H₁₈D₆N₂O₇ . This substitution increases the molecular weight from 404.41 g/mol (for non-deuterated 4-Hydroxy Nisoldipine) to approximately 410.45 g/mol for the deuterated version . The deuterium atoms in this compound significantly alter its physicochemical behaviors, particularly in terms of bond strength and vibrational properties.

Table 1: Key Physical and Chemical Properties of 4-Hydroxy Nisoldipine-d6

PropertyValueComparison to Non-deuterated Form
Molecular Weight~410.45 g/molHigher than 404.41 g/mol
Molecular FormulaC₂₀H₁₈D₆N₂O₇Replaces 6 H with D
CAS Number1189945-12-7Different from 106685-70-5
AppearanceFine crystalline powderSimilar
SolubilityLimited water solubilitySimilar profile with potential differences
StabilityEnhanced metabolic stabilityMore stable due to deuterium kinetic isotope effect

Structural Comparison with Related Compounds

4-Hydroxy Nisoldipine-d6 maintains the core dihydropyridine structure characteristic of calcium channel blockers, featuring a 1,4-dihydropyridine ring with methyl groups at positions 2 and 6, a 2-nitrophenyl group at position 4, and ester groups at positions 3 and 5 . One significant structural feature is the hydroxyl group on the 2-methylpropyl ester portion, which distinguishes it from the parent compound Nisoldipine . The systematic name for the non-deuterated version is 5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Synthesis and Production

Synthetic Routes

Pharmacological Mechanisms

Mechanism of Action

As a calcium channel blocker derivative, 4-Hydroxy Nisoldipine-d6 functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism results in:

  • Vasodilation of peripheral and coronary blood vessels

  • Reduced total peripheral resistance

  • Decreased systemic blood pressure

  • Increased coronary blood flow

The compound stabilizes voltage-gated L-type calcium channels in their inactive state, preventing calcium-dependent muscle contraction and promoting vasodilation. This pharmacodynamic profile is consistent with other dihydropyridine calcium channel blockers, though the deuteration may influence binding kinetics and receptor interactions.

Pharmacokinetic Considerations

The deuterium substitution in 4-Hydroxy Nisoldipine-d6 introduces significant pharmacokinetic modifications compared to the non-deuterated form. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can result in:

  • Increased metabolic stability

  • Modified absorption, distribution, metabolism, and excretion (ADME) profiles

  • Potentially reduced formation of toxic metabolites

  • Altered drug-drug interaction profiles

These modifications may lead to improved therapeutic index, extended half-life, and reduced dosing frequency compared to non-deuterated analogs.

Research Applications

Analytical Standard Applications

4-Hydroxy Nisoldipine-d6 serves as an invaluable internal standard for quantitative analysis in pharmaceutical research and clinical settings. The compound's deuterated nature allows for:

  • Clear mass spectrometric differentiation from the non-deuterated compound

  • Accurate quantification in biological matrices

  • Enhanced reliability in pharmacokinetic studies

  • Precise determination of drug concentrations in complex biological samples

Metabolic Studies

The compound plays a critical role in metabolic research, allowing scientists to:

  • Track metabolic pathways of Nisoldipine and related compounds

  • Identify key metabolic transformations in preclinical and clinical studies

  • Evaluate the impact of genetic polymorphisms on drug metabolism

  • Assess potential drug-drug interactions through metabolic pathways

Comparative Analysis with Related Compounds

Relationship to Parent Compounds

4-Hydroxy Nisoldipine-d6 shares structural similarities with several calcium channel blockers, particularly within the dihydropyridine class. Below is a comparative analysis:

Table 2: Comparison of 4-Hydroxy Nisoldipine-d6 with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesSpecialized Applications
4-Hydroxy Nisoldipine-d6C₂₀H₁₈D₆N₂O₇~410.45Six deuterium atomsInternal standard, metabolic studies
4-Hydroxy NisoldipineC₂₀H₂₄N₂O₇404.41Non-deuterated formActive metabolite, pharmacological agent
NisoldipineC₂₀H₂₄N₂O₆388.41Lacks hydroxyl groupPrimary therapeutic agent
Nisoldipine-d6C₂₀H₁₈D₆N₂O₆~394.46Deuterated parent compoundAnalytical standard
Nisoldipine-d7C₂₀H₁₇D₇N₂O₆~395.47Seven deuterium atomsSpecialized analytical applications

Pharmacological Distinctions

While 4-Hydroxy Nisoldipine-d6 maintains the pharmacological profile of a calcium channel blocker, its deuteration introduces important distinctions:

  • Potentially slower metabolism leading to extended duration of action

  • Modified binding kinetics with target receptors

  • Altered distribution across biological membranes

  • Distinct metabolic profile with potentially different metabolites

Current Research Trends

Pharmaceutical Development Applications

Recent research involving 4-Hydroxy Nisoldipine-d6 has focused on several key areas:

  • Development of improved analytical methods for detecting and quantifying nisoldipine and its metabolites

  • Investigation of metabolic pathways and pharmacokinetic profiles

  • Utilization as an internal standard in bioequivalence studies

  • Exploration of deuteration effects on pharmacological properties

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